molecular formula C20H16N4O2 B2811345 N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 2034433-57-1

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B2811345
CAS No.: 2034433-57-1
M. Wt: 344.374
InChI Key: KHZJYZWFBIUCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide (CAS 2034433-57-1) is a synthetic organic compound with a molecular formula of C20H16N4O2 and a molecular weight of 344.4 g/mol . This hybrid molecule features a benzo[d]isoxazole scaffold linked to a [2,4'-bipyridine] moiety via an acetamide group. The benzo[d]isoxazole structural motif is of significant interest in medicinal chemistry and is found in compounds with diverse biological activities. For instance, structurally related sulfonamide derivatives based on a 3-ethyl-benzo[d]isoxazole core have been designed as potent inhibitors of the BRD4 bromodomain, an epigenetic regulator considered an attractive target for cancer treatment, particularly in acute myeloid leukemia (AML) . The [2,4'-bipyridine] component, a classic chelating ligand, may further impart metal-binding properties, potentially enabling research into different mechanistic pathways. This unique architecture makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology, and for investigating protein-protein interactions in epigenetic regulation. It is also a crucial intermediate for synthesizing more complex molecules in drug discovery campaigns. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(12-18-16-3-1-2-4-19(16)26-24-18)23-13-14-5-10-22-17(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJYZWFBIUCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between pyridine derivatives.

    Synthesis of the benzoisoxazole ring: This step often involves cyclization reactions starting from ortho-substituted nitrobenzene derivatives.

    Linking the two moieties: The final step involves the formation of the acetamide linkage, which can be done using acylation reactions with appropriate reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetic acid, while reduction could produce N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)ethanol.

Scientific Research Applications

Coordination Chemistry

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide acts as a ligand in coordination chemistry. It can form complexes with various transition metals, which are valuable in catalysis and material synthesis. The electronic properties of the resulting metal-ligand complexes can be tuned for specific applications, such as:

  • Catalysis : The metal complexes can serve as catalysts in organic reactions, enhancing reaction rates and selectivity.
  • Sensors : Metal-ligand complexes can be utilized in sensor technology for detecting specific ions or molecules.

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its biological activity. Notably:

  • Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)10.2Inhibition of cell cycle progression
HeLa (Cervical)15.8Activation of caspase pathways

The mechanism involves the induction of apoptosis through mitochondrial disruption and caspase activation, making it a candidate for further development as an anticancer agent.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLEDs, where it can contribute to efficient light emission.
  • Photovoltaic Cells : The compound may also play a role in enhancing the efficiency of photovoltaic cells through its electronic characteristics.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through specific molecular pathways.

Case Study 2: Coordination Complexes

Research examining the coordination behavior of this compound with transition metals revealed that these complexes exhibited unique catalytic properties. The study highlighted the potential for these complexes to be used in organic synthesis reactions.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide exerts its effects depends on its application:

    Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Acetamide Derivatives with Auxin-like Activity

highlights synthetic auxin agonists such as 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533). Like the target compound, these molecules use pyridine-based substituents on the acetamide nitrogen. However, the phenoxyacetic acid backbone in auxin analogs contrasts with the benzoisoxazole group in the target compound. Key differences include:

  • Biological Target : Auxin analogs (e.g., Compound 533) target plant hormone receptors, whereas the benzoisoxazole-bipyridine system in the target compound may favor human enzyme or kinase inhibition .
  • Substituent Effects : The electron-withdrawing chlorine atoms in auxin analogs enhance herbicidal activity, while the benzoisoxazole group in the target compound likely improves metabolic stability .
Table 1: Structural and Functional Comparison with Auxin-like Acetamides
Compound Core Structure Key Substituents Biological Activity
Target Compound Benzoisoxazole-bipyridine Bipyridine, benzoisoxazole Potential enzyme inhibition
Compound 533 () Phenoxyacetamide 4-Methylpyridine, dichlorophenoxy Plant growth regulation

CD73 Inhibitors with Thiopyridine Scaffolds

describes CD73 inhibitors such as 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide, which share the acetamide linkage but incorporate a thiopyridine core and morpholino groups. Comparisons include:

  • Heterocyclic Core : The target compound’s bipyridine system differs from the thiopyridine scaffold, which is critical for CD73 allosteric inhibition.
  • Bioactivity: CD73 inhibitors reverse adenosine-mediated immunosuppression, while the target compound’s benzoisoxazole may favor anti-inflammatory or antibacterial roles .

Benzazole-based Acetamides with Antimicrobial Activity

and describe benzothiazole/benzoxazole acetamides (e.g., N-(benzo[d]thiazol-2-ylmethyl)-2-phenylacetamide ) with anti-inflammatory and antitubercular properties. Key distinctions:

  • Heterocycle Type : Benzoisoxazole (target) vs. benzothiazole/benzoxazole (). The oxygen in benzoisoxazole may reduce redox activity compared to sulfur-containing benzothiazoles.
  • Biological Performance : Benzothiazole derivatives show stronger antibacterial activity, whereas benzoisoxazole systems may improve CNS permeability due to reduced polarity .
Table 2: Heterocyclic Acetamide Comparison
Compound Heterocycle Nitrogen Substituent Reported Activity
Target Compound Benzo[d]isoxazole Bipyridinemethyl Not reported (inferred kinase modulation)
5d () Benzo[d]thiazole Spiroindoline-thiazolidinone Anti-inflammatory, antibacterial
6-11 () Benzo[d]thiazole/oxazole Phenyl/thiophen-2-yl Antitubercular

Patent-derived Benzoisoxazole Acetamides

and include complex molecules like (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) . These highlight:

  • Structural Complexity : The target compound’s relative simplicity compared to patent molecules may enhance synthetic accessibility.
  • Pharmacokinetic Considerations : Bulky substituents in compound 198 (e.g., indazole, difluorophenyl) likely improve target affinity but reduce solubility, whereas the bipyridine group in the target compound could balance lipophilicity .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, identified by CAS Number 2034433-57-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C20_{20}H16_{16}N4_{4}O2_{2}
Molecular Weight: 344.4 g/mol
Structure: The compound features a bipyridine moiety linked to a benzoisoxazole group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Enterococcus faecalis100 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance:

  • Cell Line Tested: MCF-7 (breast cancer)
  • Effect Observed: Induction of apoptosis at concentrations of 10–20 µM over 48 hours.

The compound's ability to inhibit tumor growth in vivo has been observed in xenograft models, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation: It has been suggested that the bipyridine moiety can interact with receptors associated with cell signaling pathways, leading to altered cellular responses.
  • Metal Ion Coordination: The bipyridine structure allows for coordination with metal ions, which can enhance its biological activity through the formation of stable complexes with biological macromolecules .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy: A comprehensive evaluation of various derivatives showed that modifications to the bipyridine and isoxazole rings significantly influenced antimicrobial potency. The most active derivatives contained electron-withdrawing groups on the bipyridine ring .
  • Anticancer Research: A recent study highlighted the compound's ability to inhibit proliferation in multiple cancer cell lines by targeting specific pathways such as PI3K/Akt and MAPK/ERK signaling cascades .

Q & A

Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 2-(benzo[d]isoxazol-3-yl)acetic acid with [2,4'-bipyridin]-4-ylmethanamine using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Heterocyclic ring assembly : Isoxazole and bipyridine moieties are pre-synthesized and functionalized before coupling. Microwave-assisted synthesis may improve reaction efficiency .
  • Key conditions :
    • Temperature : 0–5°C for amide coupling to minimize side reactions.
    • Solvents : Anhydrous DMF or THF to enhance reagent solubility .
    • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., bipyridine CH2 linkage at δ 4.3–4.7 ppm; isoxazole protons at δ 6.5–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C23H19N5O2: 398.1612) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What initial biological screening models are appropriate for evaluating its therapeutic potential?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution against Salmonella typhimurium or Staphylococcus aureus (MIC values ≤1 μg/mL for potent analogs) .
  • Enzyme inhibition : In vitro assays targeting fatty acid amide hydrolase (FAAH) or phosphodiesterase-IV (PDE-IV) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?

Methodological Answer:

  • Modular substitutions : Systematically alter the bipyridine or isoxazole moieties and test biological activity (see Table 1).

  • Key SAR findings :

    Modified GroupBiological Activity ChangeReference
    Bipyridine → PyrimidineReduced FAAH inhibition (~50% loss)
    Isoxazole → OxadiazoleEnhanced antimicrobial activity
    Methylation of acetamideImproved metabolic stability

Q. What strategies address low yield or purity in multi-step synthesis?

Methodological Answer:

  • Reaction monitoring : Use TLC (silica gel, UV detection) or inline HPLC to track intermediates .
  • Purification :
    • Flash chromatography : Hexane/ethyl acetate gradients for non-polar intermediates.
    • Recrystallization : Ethanol/water mixtures for final product polishing .
  • Scale-up optimization : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., ATCC-certified HepG2) and culture conditions .
    • Validate enzyme inhibition with positive controls (e.g., URB597 for FAAH) .
  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS .
  • Structural analogs : Compare activity of derivatives to isolate confounding substituents (e.g., chloro vs. methoxy groups) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with FAAH (PDB: 3QJ9). Key residues: Lys142 (hydrogen bonding with acetamide) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability in GROMACS (20 ns trajectories) to assess binding free energy (ΔG) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict IC50 values .

Q. How to design combination therapies based on its mechanism of action?

Methodological Answer:

  • Synergy screening : Pair with cisplatin or paclitaxel in cancer cells; calculate combination index (CI) via CompuSyn software .
  • Pathway analysis : RNA-seq to identify co-targeted pathways (e.g., apoptosis or lipid metabolism) after treatment .
  • Dosage optimization : Use pharmacokinetic models (e.g., NONMEM) to balance efficacy and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.